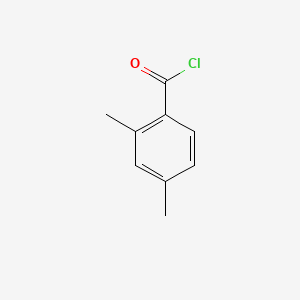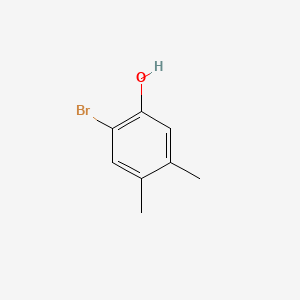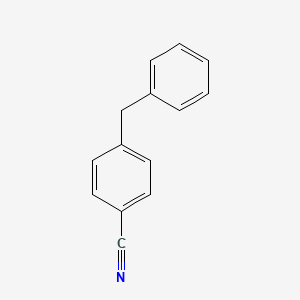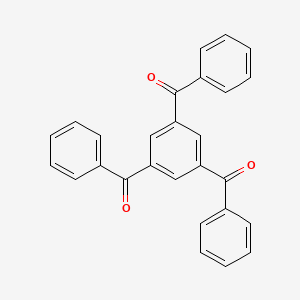![molecular formula C8H4S3 B1295348 Dithieno[3,2-b:2',3'-d]thiophene CAS No. 3593-75-7](/img/structure/B1295348.png)
Dithieno[3,2-b:2',3'-d]thiophene
Descripción general
Descripción
Dithieno[3,2-b:2',3'-d]thiophene (DTT) and its derivatives are important compounds in the field of organic electronics due to their unique electronic and photophysical properties. These compounds serve as building blocks for various conjugated systems, which are used in the development of organic semiconductors, sensors, and other electronic materials .
Synthesis Analysis
The synthesis of DTT derivatives has been achieved through several methods. A modular two-step synthesis involving C-S cross-coupling and oxidative dehydro C-H coupling has been described, yielding DTT derivatives with varying electronic properties . Another approach starts from thiophene and involves tetraiodation, selective dialkynylations, and CuI/TMEDA catalyzed double annulations . Additionally, an improved synthesis method has been reported, which enhances the overall yield of DTT .
Molecular Structure Analysis
The molecular structure of DTT derivatives has been explored through various techniques. Single-crystal analysis of DTT diimides revealed a layered herringbone packing motif, which is indicative of their potential as n-channel organic semiconductors . Quantum-chemical studies have also been conducted to understand the electronic properties and charge transport characteristics of these molecules .
Chemical Reactions Analysis
DTT derivatives exhibit diverse reactivity, allowing for the creation of complex molecular systems. For instance, the synthesis of heptathienoacenes based on unsymmetric DTT involves different ring cyclization connection manners, demonstrating the versatility of DTT in forming extended pi-conjugated systems . Moreover, DTT derivatives have been used as precursors for electropolymerization, leading to conjugated polymers with interesting electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of DTT derivatives have been extensively characterized. Photophysical studies, including UV-vis and fluorescence spectroscopy, have been used to investigate the electronic absorption and emission characteristics of these compounds . Electrochemical analyses, such as cyclovoltammetry, have provided insights into their redox behavior . Additionally, the introduction of various substituents has been shown to influence the solvatochromic behaviors and sensing properties of DTT-based donor-acceptor systems .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Dithieno[3,2-b:2',3'-d]thiophene (DTT) and its derivatives have been synthesized through various methods, revealing their potential in organic chemistry. For instance, Park, Park, and Zong (2016) developed a new synthetic method for DTT, starting from thiophene and involving tetraiodation, selective dialkynylations, and double annulations (Park, Park, & Zong, 2016). Moreover, Allared, Hellberg, and Remonen (2002) presented an improved synthesis of DTT, enhancing the total yield from 35 to 58% (Allared, Hellberg, & Remonen, 2002).
Applications in Solar Cells
DTT-based π-extended molecules have shown promise in electronic and optoelectronic devices, including organic dyes for solar cells. Wang et al. (2017) synthesized stable DTT-based molecules, indicating their potential in solar cell fabrication due to their notable optical features (Wang et al., 2017). Additionally, Kwon et al. (2014) developed a new donor material, 2,6-di(pyren-1-yl) DTT, for efficient organic solar cells, demonstrating a power conversion efficiency of 3.60% (Kwon et al., 2014).
Organic Thin Film Transistors (OTFTs)
DTT derivatives have been utilized as small molecular organic semiconductors for OTFTs. Choi et al. (2021) synthesized novel DTT derivatives, achieving charge carrier mobility as high as 0.10 cm²/Vs and current on/off ratio > 10⁷ (Choi et al., 2021). In another study, Ho et al. (2018) synthesized solution-processable DTT derivatives for OTFTs, attaining a highest hole mobility of 0.32 cm² V⁻¹ s⁻¹ (Ho et al., 2018).
Optical and Photophysical Properties
DTT and its derivatives exhibit significant photophysical properties. For instance, Ipek et al. (2021) synthesized DTT derivatives showing solvatochromic behaviors and potential as chemosensors (Ipek et al., 2021). Additionally, Ko, Lam, and Yam (2008) studied the photochromic and luminescence behavior of DTT with photo-switchable properties (Ko, Lam, & Yam, 2008).
Mecanismo De Acción
Target of Action
Dithieno[3,2-b:2’,3’-d]thiophene (DTT) is primarily targeted towards the development of organic electronic materials . It acts as a donor building block for synthesizing a variety of optoelectronic materials .
Mode of Action
DTT interacts with its targets by providing high charge mobility , extended π-conjugation , and better tuning of band gaps . These properties make DTT a potent component in the development of organic electronics such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, and redox switching .
Biochemical Pathways
DTT affects the pathways involved in the transmission of electric charges . Its high π-electron density and planar structure contribute to its high resonance energy . This allows DTT to facilitate the movement of charges, making it an effective component in organic electronics .
Result of Action
The molecular and cellular effects of DTT’s action primarily revolve around its role in organic electronics . Its high charge mobility and extended π-conjugation result in better performance of electronic devices .
Action Environment
The action, efficacy, and stability of DTT can be influenced by environmental factors such as temperature and humidity.
Direcciones Futuras
DTT is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular chemistry . It has potential applicability in a wide range of areas including solar cells, electrochromic devices, organic field effect transistors, organic limiting diodes, fluorescent probes, redox switching, and more .
Análisis Bioquímico
Biochemical Properties
Dithieno[3,2-b:2’,3’-d]thiophene plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Dithieno[3,2-b:2’,3’-d]thiophene has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .
Cellular Effects
The effects of Dithieno[3,2-b:2’,3’-d]thiophene on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Dithieno[3,2-b:2’,3’-d]thiophene has been found to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, Dithieno[3,2-b:2’,3’-d]thiophene exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, Dithieno[3,2-b:2’,3’-d]thiophene has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in downstream effects on cellular signaling and gene expression. Additionally, Dithieno[3,2-b:2’,3’-d]thiophene can modulate the activity of transcription factors, thereby influencing the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of Dithieno[3,2-b:2’,3’-d]thiophene can change over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH. Long-term exposure to Dithieno[3,2-b:2’,3’-d]thiophene has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of Dithieno[3,2-b:2’,3’-d]thiophene vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways. At high doses, Dithieno[3,2-b:2’,3’-d]thiophene can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be attributed to the compound’s interaction with critical cellular components .
Metabolic Pathways
Dithieno[3,2-b:2’,3’-d]thiophene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, Dithieno[3,2-b:2’,3’-d]thiophene can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of various metabolites .
Transport and Distribution
Within cells and tissues, Dithieno[3,2-b:2’,3’-d]thiophene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, Dithieno[3,2-b:2’,3’-d]thiophene has been shown to interact with ABC transporters, which play a role in its efflux from cells .
Subcellular Localization
The subcellular localization of Dithieno[3,2-b:2’,3’-d]thiophene is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, Dithieno[3,2-b:2’,3’-d]thiophene has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes .
Propiedades
IUPAC Name |
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4S3/c1-3-9-7-5(1)11-6-2-4-10-8(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWBXRXNERKBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98507-51-8 | |
| Record name | Dithieno[3,2-b:2′,3′-d]thiophene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98507-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50189495 | |
| Record name | Dithieno(3,2-b:2',3'-d)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3593-75-7 | |
| Record name | Dithieno(3,2-b:2',3'-d)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003593757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithieno(3,2-b:2',3'-d)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3593-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DTT?
A1: Dithieno[3,2-b:2',3'-d]thiophene is represented by the molecular formula C8H4S3 and has a molecular weight of 196.3 g/mol.
Q2: What spectroscopic techniques are used to characterize DTT and its derivatives?
A2: Researchers utilize a range of spectroscopic methods to characterize DTT and its derivatives. These include:
- NMR Spectroscopy: [, , , , ] This technique provides insights into the structure and bonding in DTT derivatives.
- UV-Vis Spectroscopy: [, , , , , , , , ] This method helps determine the absorption properties and electronic transitions within DTT molecules, crucial for optoelectronic applications.
- Fluorescence Spectroscopy: [, , , , , ] This technique unveils the emission properties of DTT derivatives, which are relevant for applications like bioimaging.
- Raman Spectroscopy: [, ] This method probes molecular vibrations and provides complementary information about the structure and electronic properties of DTT compounds.
- ESR Spectroscopy: [] This technique is valuable for studying the electronic structure of radical cations generated from DTT derivatives.
Q3: Why is DTT promising for organic electronics?
A3: DTT exhibits favorable properties for organic electronics, including:
- Planar Structure: [, , ] This feature promotes strong intermolecular interactions, leading to efficient charge transport.
- Extended π-Conjugation: [, , ] This allows for tuning of electronic and optical properties, particularly crucial for light absorption and emission.
- Electron-Rich Nature: [, ] This makes DTT suitable as an electron donor in donor-acceptor systems, essential for organic solar cells and transistors.
Q4: What are the typical applications of DTT-based materials?
A4: DTT derivatives find applications in:
- Organic Field-Effect Transistors (OFETs): [, , ] They function as p-type semiconductors in OFETs due to their good hole mobility.
- Polymer Solar Cells (PSCs): [, , , , ] DTT acts as a donor unit in donor-acceptor polymers, crucial for efficient light harvesting and charge separation.
- Electrochromic Devices: [] DTT-based polymers exhibit color changes upon electrochemical oxidation or reduction, making them suitable for smart windows and displays.
- Fluorescent Probes: [, , ] DTT derivatives can act as fluorescent probes for bioimaging, particularly for visualizing membrane tension.
- Nonlinear Optics: [] DTT's extended π-conjugation makes it suitable for applications requiring nonlinear optical properties.
Q5: How is computational chemistry used to study DTT-based materials?
A5: Computational methods play a crucial role in:
- Molecular Design: [, ] Density Functional Theory (DFT) guides the design of new DTT derivatives with tailored electronic properties.
- Property Prediction: [, , , , ] DFT calculations help predict properties like absorption spectra, ionization potentials, electron affinities, and redox potentials.
- Understanding Structure-Property Relationships: [, , ] Computational modeling elucidates the impact of structural modifications on the optical, electronic, and self-assembly properties of DTT derivatives.
Q6: How does modifying the DTT structure affect its properties?
A6: Modifications to the DTT core or side chains significantly impact its properties:
- Bridge Expansion: [] Extending the π-conjugation through bridge expansion influences absorption and emission wavelengths.
- End-Capping Groups: [] Attaching different end-capping groups, like phenyl or thienyl, affects solubility, energy levels, and packing in solid state.
- Fluorination: [] Introducing fluorine atoms can enhance electron affinity, improve morphology, and boost device performance in organic solar cells.
- Donor-Acceptor Strength: [] Varying the donor-acceptor strength through substituents impacts the charge-transfer character and nonlinear optical properties.
Q7: How does DTT interact with other materials in devices?
A7: Material compatibility is crucial for device performance. For instance:
- In PSCs, DTT-based donors must efficiently interact with acceptor materials like PC71BM or PC70BM for charge separation. [, ]
- In OFETs, DTT derivatives interact with dielectric materials, influencing charge transport properties. []
Q8: What are common synthetic routes to DTT and its derivatives?
A8: DTT synthesis typically involves multistep procedures. Common reactions include:
- Stille Coupling: [, , , ] Widely used for attaching various substituents to the DTT core.
- C-H Activation: [] Enables direct functionalization of the DTT core, offering greater synthetic flexibility.
- Oxidative Polymerization: [] Used to create DTT-based polymers for applications like electrochromic devices.
Q9: How are DTT derivatives processed for device fabrication?
A9: Solution-processing techniques are preferred due to their simplicity and cost-effectiveness.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)



